2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide
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Overview
Description
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of a fluorine atom and a sulfonamide group in its structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methylbenzo[c][1,2,5]thiadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Fluorination: The amino group is converted to a fluoro group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonation: The resulting compound is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: The compound is explored for its use in organic photovoltaic cells and field-effect transistors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. In materials science, its electronic properties are harnessed to facilitate charge transport in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-2-methylbenzoic acid
- 2-fluoro-3-methylbenzoic acid
- 4-chloro-2-fluoro-6-(2,2,2-trifluoroethyl)thio-phenoxy)methyl)benzoate
Uniqueness
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is unique due to the presence of both a fluorine atom and a sulfonamide group in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3S/c1-12-7-3-2-6(10)4-8(7)13(5-9(11)14)17(12,15)16/h2-4H,5H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVLJWXDVMGZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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